N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride
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Overview
Description
N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a triazole ring substituted with a phenyl group.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withRAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding and dipole interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes.
Biochemical Analysis
Biochemical Properties
N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with cytochrome P450 enzymes, influencing their activity and thus affecting metabolic pathways . Additionally, this compound can interact with receptor proteins, modulating signal transduction pathways and cellular responses.
Cellular Effects
This compound impacts various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes, which play crucial roles in cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate specific genes involved in metabolic pathways, thereby affecting overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thus modulating their catalytic activity . This compound also affects gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These interactions at the molecular level underpin the compound’s broader biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to sustained changes in cellular processes, including prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits with minimal side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can alter metabolic flux and the levels of various metabolites, impacting overall metabolic homeostasis. Additionally, the compound may affect the synthesis and degradation of key biomolecules, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within different cellular compartments, influencing its biochemical activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the mitochondria, where it influences mitochondrial function and energy metabolism. This localization is essential for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with formamide or its derivatives. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4H-1,2,4-triazol-3-amine
- 5-phenyl-4H-1,2,4-triazol-3-amine
- N-methyl-5-phenyl-1,2,4-triazole
Uniqueness
N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a phenyl group on the triazole ring enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-methyl-5-phenyl-1H-1,2,4-triazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H2,10,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFBOSPFGUFUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=N1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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